molecular formula C10H13ClN4 B1436165 N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride CAS No. 1803593-23-8

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride

Cat. No. B1436165
M. Wt: 224.69 g/mol
InChI Key: BMQBWLKPZNZTLG-UHFFFAOYSA-N
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Description

Imidazole derivatives have occupied a unique place in the field of medicinal chemistry . They are the constituent of several natural compounds like histamine, biotin, alkaloids and nucleic acid and a very important class among the medicinal compounds .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of alpha-haloketones and N-acetyl guanidine .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Imidazole derivatives are often crystalline and colorless in nature with specific odors .

Scientific Research Applications

Antifungal Properties

  • Synthesis and Antifungal Properties : Research has explored derivatives of 1H-imidazol-1-amine, including compounds similar to N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride, for their potential as antifungal agents. These compounds have shown promising activities against fungal growth, highlighting their potential in antifungal applications (Setzu, Stefancich, la Colla, & Castellano, 2002).

Antimicrobial Screening

  • Novel Series of Imidazo-[1,2-a]pyridine Derivatives : A study synthesized a series of compounds related to N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride, exhibiting significant antimicrobial activity against various bacteria and fungi (Desai et al., 2012).

Molecular Docking and Experimental Analysis

  • Analysis of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine : A compound similar to N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride was investigated for its role in treating hypertension, demonstrating its potential in pharmaceutical applications (Aayisha et al., 2019).

CO2 Capture

  • Task-Specific Ionic Liquid for CO2 Capture : Research involving 1-butyl imidazole, a compound structurally related to N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride, demonstrated its ability to sequester CO2 effectively, indicating its potential application in environmental science (Bates et al., 2002).

Synthesis and Characterization in Organic Chemistry

  • Synthesis of Nitrogen-Rich Compounds : Studies have synthesized imidazole-based molecules for applications in nitrogen-rich gas generators, indicating the versatility of compounds like N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride in material science (Srinivas, Ghule, & Muralidharan, 2014).

Safety And Hazards

Imidazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are widely distributed in different tissues and species and may participate in the regulation of various physiological functions .

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-8-4-9(6-11-5-8)14-7-10-12-2-3-13-10;/h2-6,14H,7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQBWLKPZNZTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NCC2=NC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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